4-chloro-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-chloro-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxybenzylamine to form an intermediate, which is then reacted with 1,3,5-triazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-chloro-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential to inhibit bacterial growth.
Medicine: Explored for its anticancer activity, particularly in inhibiting carbonic anhydrase IX, which is overexpressed in many tumors
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in cells. By inhibiting this enzyme, the compound can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- 4-chloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide
Uniqueness
4-chloro-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C17H19ClN4O3S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-chloro-N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN4O3S/c1-25-16-5-3-2-4-13(16)10-22-11-19-17(20-12-22)21-26(23,24)15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H2,19,20,21) |
InChI Key |
XLYXNYCJAZKJMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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